REACTION_SMILES
|
[CH3:39][CH2:40][O:41][C:42]([CH3:43])=[O:44].[Cl:36][CH2:37][Cl:38].[F:23][C:24]([c:25]1[cH:26][c:27]([C:28](=[O:29])[Cl:30])[cH:31][cH:32][cH:33]1)([F:34])[F:35].[NH2:1][c:2]1[c:3]([Cl:22])[c:4](-[c:9]2[cH:10][c:11]3[c:12]([n:13][c:14]([S:17][CH3:18])[n:15][cH:16]3)[n:19][c:20]2[NH2:21])[c:5]([Cl:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[c:3]([Cl:22])[c:4](-[c:9]2[cH:10][c:11]3[c:12]([n:13][c:14]([S:17][CH3:18])[n:15][cH:16]3)[n:19][c:20]2[NH2:21])[c:5]([Cl:8])[cH:6][cH:7]1)[C:28]([c:27]1[cH:26][c:25]([C:24]([F:23])([F:34])[F:35])[cH:33][cH:32][cH:31]1)=[O:29]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cccc(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSc1ncc2cc(-c3c(Cl)ccc(N)c3Cl)c(N)nc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1ncc2cc(-c3c(Cl)ccc(NC(=O)c4cccc(C(F)(F)F)c4)c3Cl)c(N)nc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |